molecular formula C24H26N4O2 B5640253 3-(4-methylphenyl)-N-{2-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-yl}propanamide

3-(4-methylphenyl)-N-{2-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-yl}propanamide

Cat. No. B5640253
M. Wt: 402.5 g/mol
InChI Key: JDXKEEOPAXYDRL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds with similar complex structures often involves multiple steps, including cyclocondensation, halogenated hydrocarbon amination, and palladium-catalyzed reactions. These processes are critical for constructing the compound's intricate molecular framework, as demonstrated in the synthesis of related compounds (Kedjadja et al., 2015), (Xinhua Liu et al., 2009).

Molecular Structure Analysis

Molecular structure analysis often employs techniques such as IR, 1H-NMR, 13C-NMR, MS data, and X-ray diffraction to establish the structure of complex organic compounds. These methods provide insights into the compound's molecular geometry, bonding patterns, and stereochemistry, crucial for understanding its reactivity and physical properties (Kedjadja et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of such compounds can be influenced by their functional groups, leading to reactions like cycloadditions, nucleophilic substitutions, and electrophilic additions. These reactions are pivotal for the compound's applications in synthesis and medicinal chemistry, as seen in related research on the synthesis and antibacterial activity of analogous molecules (Xinhua Liu et al., 2009).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, are determined by the compound's molecular architecture. Techniques such as single-crystal X-ray diffraction provide valuable data on the crystal packing and molecular conformation, which are essential for the material's application in solid-state chemistry and drug design (Bai et al., 2012).

Chemical Properties Analysis

Understanding the chemical properties, such as acidity, basicity, and reactivity towards other chemical agents, is crucial for predicting the behavior of such compounds in chemical reactions and biological systems. These properties are often explored through synthetic chemistry and computational methods, leading to insights into the compound's potential applications and mechanisms of action (Kedjadja et al., 2015).

properties

IUPAC Name

3-(4-methylphenyl)-N-[2-(2-methylpyrazole-3-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2/c1-17-3-5-18(6-4-17)7-10-23(29)26-21-9-8-19-12-14-28(16-20(19)15-21)24(30)22-11-13-25-27(22)2/h3-6,8-9,11,13,15H,7,10,12,14,16H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXKEEOPAXYDRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=NN4C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methylphenyl)-N-{2-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-yl}propanamide

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